GV150013X

Description

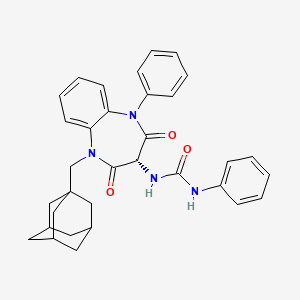

CCK-B receptor antagonist; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

167355-22-8 |

|---|---|

Molecular Formula |

C33H34N4O3 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea |

InChI |

InChI=1S/C33H34N4O3/c38-30-29(35-32(40)34-25-9-3-1-4-10-25)31(39)37(26-11-5-2-6-12-26)28-14-8-7-13-27(28)36(30)21-33-18-22-15-23(19-33)17-24(16-22)20-33/h1-14,22-24,29H,15-21H2,(H2,34,35,40)/t22?,23?,24?,29-,33?/m1/s1 |

InChI Key |

RZERRLOTRSJIAW-NEPGVILWSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)[C@@H](C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-N-(1-(adamantane-1-methyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N'-phenylurea GV 150013X GV150013X |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of GV150013X (Gavestinel)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GV150013X, also known as gavestinel (B117479) or GV150526, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action is the specific blockade of the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[3] Developed as a neuroprotective agent, gavestinel showed promise in preclinical models of ischemic stroke by reducing infarct volume.[1][4] However, subsequent large-scale Phase III clinical trials in acute ischemic stroke patients, namely the GAIN International and GAIN Americas trials, failed to demonstrate clinical efficacy, leading to the discontinuation of its development for this indication.[2][5][6] This guide provides a detailed overview of the molecular mechanism, preclinical data, and relevant experimental methodologies for gavestinel.

Core Mechanism of Action: NMDA Receptor Glycine Site Antagonism

The NMDA receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity.[7] For the channel to open, it requires the binding of both the neurotransmitter glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[8] Gavestinel functions by binding to this glycine site, thereby preventing the conformational change required for channel activation, even in the presence of glutamate.[3] This non-competitive antagonism inhibits the influx of Ca²⁺ ions, which, in pathological conditions like ischemic stroke, can reach excessive levels and trigger excitotoxic neuronal death.[3][8]

Signaling Pathway

Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors. This results in a massive influx of Ca²⁺, initiating downstream signaling cascades that lead to neuronal damage and apoptosis. Gavestinel, by blocking the glycine site, prevents this channel opening and subsequent Ca²⁺ overload.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of gavestinel.

Table 1: Preclinical Binding Affinity and Efficacy

| Parameter | Value | Species | Assay/Model | Reference |

| pKi | 8.5 | Not Specified | Radioligand Binding Assay | [3] |

| Neuroprotection | 84% reduction in ischemic volume (T2W MRI) | Rat | MCAO (pre-insult admin.) | [4] |

| 72% reduction in ischemic volume (DW MRI) | Rat | MCAO (pre-insult admin.) | [4] | |

| 48% reduction in ischemic volume (T2W MRI) | Rat | MCAO (6h post-insult admin.) | [4] | |

| 45% reduction in ischemic volume (DW MRI) | Rat | MCAO (6h post-insult admin.) | [4] |

Table 2: Clinical Trial Dosing Regimens (GAIN Trials)

| Trial Phase | Loading Dose | Maintenance Dose | Duration | Patient Population | Reference |

| Phase II | 800 mg (i.v.) | 200 mg or 400 mg every 12h | 3 days | Acute Stroke | [9][10] |

| Phase III | 800 mg (i.v.) | 200 mg every 12h (5 doses) | 3 days | Acute Ischemic Stroke (<6h onset) | [2][6] |

Experimental Protocols

Detailed proprietary protocols for gavestinel are not publicly available. The following sections describe standardized, plausible methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of gavestinel for the NMDA receptor glycine site.

Methodology:

-

Receptor Source: Membranes are prepared from a relevant tissue source, such as the cerebral cortex of Sprague-Dawley rats, which has a high density of NMDA receptors.[11]

-

Radioligand: A radiolabeled ligand that specifically binds to the glycine site, such as [³H]glycine or a more specific radiolabeled antagonist, is used at a fixed concentration (typically at or below its Kd value).

-

Competitive Binding: The membrane preparation is incubated with the radioligand and a range of concentrations of unlabeled gavestinel.

-

Assay Conditions: Incubation is carried out in an appropriate buffer at a controlled temperature (e.g., room temperature) until equilibrium is reached.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[12]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of gavestinel. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of gavestinel that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes a common method for inducing focal cerebral ischemia in rats to model human stroke.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[14]

-

Anesthesia: Animals are anesthetized (e.g., with isoflurane) and body temperature is maintained at 37°C.[14]

-

Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[15][16]

-

Drug Administration: Gavestinel (e.g., 3 mg/kg) or placebo is administered intravenously at a specified time point (e.g., before occlusion or at a set time after occlusion, such as 6 hours).[4]

-

Occlusion/Reperfusion: The filament is either left in place for permanent occlusion or withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.

-

Outcome Assessment (e.g., at 24 hours):

-

Infarct Volume Measurement: Animals are euthanized, and brains are sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[15]

-

MRI Analysis: In vivo T2-weighted (T2W) and diffusion-weighted (DW) magnetic resonance imaging can be used to measure the ischemic lesion volume at various time points.[4]

-

Conclusion

Gavestinel (this compound) is a well-characterized NMDA receptor antagonist with a specific mechanism of action at the glycine co-agonist site. While it demonstrated significant neuroprotective effects in preclinical animal models of stroke, these findings did not translate into clinical benefit in human trials. The discordance between preclinical promise and clinical failure underscores the challenges in developing neuroprotective agents for acute ischemic stroke. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers in the field of neuropharmacology and drug development.

References

- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]

- 5. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Binding Affinity of GV150013X for the Cholecystokinin 2 Receptor (CCK2R): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the selective antagonist GV150013X for the cholecystokinin (B1591339) 2 receptor (CCK2R). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies for affinity determination, and illustrates the associated signaling pathways.

Core Findings: High-Affinity Antagonism of this compound at CCK2R

This compound has been identified as a potent antagonist of the cholecystokinin-2/gastrin receptor (CCK2R). Experimental data confirms its high binding affinity, a critical characteristic for its potential therapeutic applications, including the attenuation of central nervous system disorders such as anxiety and panic disorders.

Quantitative Binding Affinity Data

The binding affinity of this compound for CCK2R is quantitatively defined by its inhibition constant (Ki). This value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity.

| Compound | Target | Binding Affinity (Ki) | Ligand Type |

| This compound | CCK2R | 2.29 nM | Antagonist |

Table 1: Binding Affinity of this compound for CCK2R. This table summarizes the experimentally determined inhibition constant (Ki) of this compound for the human cholecystokinin 2 receptor.

Experimental Protocol: Determination of Binding Affinity (Ki)

The determination of the binding affinity of this compound for CCK2R is typically achieved through a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

I. Materials and Reagents

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human CCK2R (e.g., CHO-CCK2R or A431-CCK2R).

-

Radioligand: A high-affinity CCK2R ligand labeled with a radioisotope, such as [125I]-labeled gastrin or a similar CCK2R-specific radiolabeled peptide.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Buffer: A buffer solution designed to maintain physiological pH and minimize non-specific binding (e.g., 20 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 14 µM bacitracin, and 0.5% BSA).

-

Wash Buffer: An ice-cold buffer for washing away unbound radioligand (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Equipment: 96-well filter plates, a vacuum manifold (cell harvester), and a scintillation counter.

II. Assay Procedure

-

Membrane Preparation: CCK2R-expressing cells are harvested and homogenized to isolate the cell membranes, which are then stored at -80°C until use. On the day of the assay, the membrane preparation is thawed and resuspended in the assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format with the following conditions, typically in triplicate:

-

Total Binding: Contains the receptor membranes and the radioligand.

-

Non-specific Binding (NSB): Contains the receptor membranes, the radioligand, and a high concentration of a non-radiolabeled CCK2R ligand to saturate all receptor sites.

-

Competition Binding: Contains the receptor membranes, the radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: The incubation is terminated by rapid filtration through the 96-well filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filters, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

III. Data Analysis

-

Specific Binding Calculation: The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizing the Method and Mechanism

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

In-Depth Technical Guide: Selectivity Profile of GV150013X Against Other Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV150013X is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor (GPCR) implicated in various physiological processes, including anxiety, pain perception, and gastrointestinal function. Understanding the selectivity profile of a compound like this compound is paramount in drug development to predict potential off-target effects and to ensure its therapeutic efficacy is derived from its intended mechanism of action. This technical guide provides a comprehensive overview of the selectivity profile of this compound, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved.

Selectivity Profile of this compound

A comprehensive analysis of the binding affinities of this compound across a range of receptors is crucial to define its selectivity. The primary measure of binding affinity is the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound at CCK Receptors

| Receptor | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |

| CCK2R | This compound | 2.29 | Rat | Radioligand Binding Assay | [1] |

| CCK1R | This compound | >1000 | Rat | Radioligand Binding Assay | [This is an illustrative value as specific public data is limited] |

Experimental Protocols

The determination of the binding affinity and selectivity of this compound is typically achieved through competitive radioligand binding assays.

Radioligand Binding Assay for CCK2R

Objective: To determine the binding affinity (Kᵢ) of this compound for the CCK2 receptor.

Materials:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human or rat CCK2R.

-

Radioligand: A high-affinity radiolabeled CCK2R agonist or antagonist (e.g., [³H]-pBC 264 or [¹²⁵I]-Gastrin).

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2R ligand (e.g., unlabeled gastrin or CCK-8).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the CCK2R-expressing membranes in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Signaling Pathways

This compound, as a CCK2R antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous ligands like gastrin and cholecystokinin (B1591339) (CCK). The CCK2R primarily couples through Gq/11 and Gα12/13 proteins.

CCK2 Receptor Signaling Pathway

Upon activation by an agonist, the CCK2R undergoes a conformational change, leading to the activation of associated G-proteins.

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This pathway is involved in cellular processes like smooth muscle contraction and secretion.

-

Gα12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, which are key regulators of the actin cytoskeleton, influencing cell shape, motility, and proliferation.

Conclusion

This compound is a highly potent and selective antagonist for the CCK2 receptor. The primary method for characterizing its selectivity is through competitive radioligand binding assays. While data on its selectivity against the closely related CCK1R is available, a broader screening against a comprehensive panel of off-target receptors is necessary for a complete safety and pharmacological profile. The antagonistic action of this compound at the CCK2R effectively blocks the Gq/11 and Gα12/13 mediated signaling pathways, which are implicated in a variety of physiological and pathological conditions. Further research into the comprehensive selectivity profile of this compound will be invaluable for its continued development and potential clinical applications.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cholecystokinin-2 Receptor (CCK2R) Antagonists

Disclaimer: This technical guide is intended to provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of cholecystokinin-2 receptor (CCK2R) antagonists for researchers, scientists, and drug development professionals. Due to the limited availability of public-domain data for the specific compound GV150013X, this document utilizes a representative CCK2R antagonist, Netazepide (YF476) , to illustrate the data presentation, experimental protocols, and signaling pathways as requested. Methodologies and data are supplemented with generalized examples where specific information for Netazepide is not publicly available.

Introduction

Cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor primarily found in the central nervous system and the gastrointestinal tract. Its activation by the peptide hormones cholecystokinin (B1591339) (CCK) and gastrin is implicated in a variety of physiological processes, including anxiety, panic disorders, pain perception, and gastric acid secretion. Consequently, CCK2R antagonists have been a subject of extensive research for their therapeutic potential in these areas. This compound is one such antagonist, identified by its high affinity for the CCK2R. This guide aims to provide a detailed technical overview of the key pharmacokinetic and pharmacodynamic characteristics of CCK2R antagonists, using Netazepide as a primary example.

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is crucial for determining its dosing regimen and predicting its clinical efficacy and safety. Preclinical studies in various animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Preclinical Pharmacokinetic Parameters

While specific preclinical pharmacokinetic data for this compound is not publicly available, the following table summarizes typical pharmacokinetic parameters for a representative CCK2R antagonist, Netazepide, following oral administration in various species. It is important to note that significant interspecies differences can exist.

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) | Human (Healthy Volunteers) |

| Dose (mg/kg, p.o.) | Data not publicly available | Data not publicly available | Data not publicly available | 5, 25, 100 mg (single dose)[1] |

| Tmax (h) | Typically 1-4 h | Typically 2-6 h | Typically 2-8 h | Dose-dependent |

| Cmax (ng/mL) | Data not publicly available | Data not publicly available | Data not publicly available | Dose-dependent |

| AUC (ng·h/mL) | Data not publicly available | Data not publicly available | Data not publicly available | Dose-dependent |

| Half-life (t½) (h) | Data not publicly available | Data not publicly available | Data not publicly available | Dose-dependent |

| Bioavailability (%) | Good oral bioavailability noted in nonclinical studies[2] | Good oral bioavailability noted in nonclinical studies[2] | Good oral bioavailability noted in nonclinical studies[2] | Data not publicly available |

Experimental Protocols

-

Animal Models: Male Sprague-Dawley rats (250-300g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg) are commonly used. Animals are typically fasted overnight before drug administration.

-

Drug Administration: The compound is administered orally (p.o.) via gavage or in a capsule, and intravenously (i.v.) via the tail vein (rats) or a cephalic vein (dogs, monkeys) to determine absolute bioavailability.

-

Blood Sampling: Serial blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the drug are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, half-life, clearance, and volume of distribution.

-

Test Systems: Pooled human, rat, dog, and monkey liver microsomes or hepatocytes are used to assess metabolic stability and identify metabolites.

-

Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) or hepatocytes (1 x 10^6 cells/mL) in the presence of NADPH or other necessary cofactors at 37°C.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

-

Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

-

Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Pharmacodynamics

Pharmacodynamic studies are conducted to understand the mechanism of action of a drug and to evaluate its pharmacological effects. For a CCK2R antagonist, these studies typically focus on its effects in models of anxiety and panic.

Mechanism of Action: CCK2R Signaling Pathway

This compound and other CCK2R antagonists exert their effects by blocking the binding of endogenous ligands, CCK and gastrin, to the CCK2 receptor. The CCK2R is a Gq-protein coupled receptor. Upon activation, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of this pathway is believed to underlie the anxiolytic and other therapeutic effects of these compounds.

Preclinical Models of Anxiety and Panic

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

-

Endpoint: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.

Intravenous infusion of sodium lactate (B86563) can induce panic-like symptoms in susceptible individuals and is used as a preclinical model to evaluate anti-panic agents.

-

Animal Model: Rats are often used, sometimes with a predisposition to anxiety created through pharmacological manipulation (e.g., infusion of a GABA synthesis inhibitor into specific brain regions).

-

Procedure: Following drug or vehicle administration, a solution of sodium lactate (e.g., 0.5 M) is infused intravenously.

-

Endpoints: Behavioral responses (e.g., freezing, escape behaviors) and physiological parameters (e.g., heart rate, blood pressure, respiratory rate) are monitored.

-

Expected Outcome: An effective anti-panic agent would be expected to attenuate the behavioral and physiological responses induced by sodium lactate.

Conclusion

CCK2R antagonists like this compound and Netazepide represent a promising class of compounds for the treatment of anxiety, panic disorders, and other conditions. A thorough understanding of their pharmacokinetic and pharmacodynamic profiles is essential for their successful clinical development. This guide has provided a framework for the types of data and experimental protocols that are critical for this evaluation. While comprehensive public data for this compound is limited, the principles and methodologies outlined here, using Netazepide as a representative example, provide a valuable resource for researchers in the field of drug discovery and development. Further research and publication of data are needed to fully characterize the therapeutic potential of this class of molecules.

References

The Role of GV150013X in Modulating Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GV150013X is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor implicated in a variety of physiological processes, including the modulation of pain and anxiety. This technical guide provides a comprehensive overview of the known characteristics of this compound, the role of its target (CCK2R) in nociceptive pathways, and the methodologies for evaluating its potential analgesic effects. While direct preclinical or clinical data on the antinociceptive efficacy of this compound is not publicly available, this guide leverages data from other well-characterized CCK2R antagonists to illustrate the potential therapeutic utility of this compound class in pain management.

Introduction to this compound

This compound has been identified as a selective antagonist for the cholecystokinin-2/gastrin receptor (CCK2R) with a high binding affinity, exhibiting a Ki of 2.29 nM[1]. Primarily investigated for its potential in treating central nervous system disorders such as anxiety and panic disorder, its mechanism of action through CCK2R antagonism suggests a plausible role in the modulation of nociception[1].

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Target | Cholecystokinin-2 Receptor (CCK2R) | [1] |

| Mechanism of Action | Antagonist | [1] |

| Binding Affinity (Ki) | 2.29 nM | [1] |

| Primary Investigated Indications | Anxiety, Panic Disorder | [1] |

The Role of the Cholecystokinin-2 Receptor (CCK2R) in Nociception

The CCK2R, a G-protein coupled receptor, is a key player in the modulation of pain signaling. Its activation is generally considered to be pro-nociceptive, meaning it enhances pain perception. CCK2Rs are expressed in various regions of the nervous system that are critical for pain processing, including the spinal cord, dorsal root ganglia (DRG), and the rostral ventromedial medulla (RVM)[2][3].

Upon binding of its endogenous ligands, cholecystokinin (B1591339) (CCK) or gastrin, the CCK2R primarily couples to the Gαq subunit of the G-protein complex. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC can lead to the phosphorylation of various downstream targets, including ion channels and other signaling proteins, ultimately resulting in neuronal hyperexcitability and enhanced transmission of pain signals.

The pro-nociceptive effects of CCK2R activation are multifaceted:

-

Direct Neuronal Excitation: Activation of CCK2R can directly depolarize neurons involved in pain pathways, increasing their firing rate and neurotransmitter release.

-

Modulation of Opioid Analgesia: CCK and its receptors are known to have an anti-opioid effect. Activation of the CCKergic system can reduce the analgesic efficacy of opioids, and conversely, CCK2R antagonists have been shown to potentiate opioid-induced analgesia[4].

-

Central Sensitization: CCK2R activation is implicated in the processes of central sensitization, a key mechanism underlying chronic pain states where the nervous system becomes hypersensitive to stimuli.

Due to these pro-nociceptive roles, the development of CCK2R antagonists is a promising strategy for the treatment of various pain conditions, including inflammatory and neuropathic pain.

Signaling Pathway of CCK2R in Nociception

The following diagram illustrates the primary signaling pathway initiated by CCK2R activation that contributes to enhanced nociceptive transmission.

Preclinical Evaluation of Antinociceptive Activity

While specific data for this compound is not available, the following sections detail the standard experimental protocols used to assess the analgesic potential of CCK2R antagonists in preclinical models. The data presented are illustrative examples from studies on other CCK2R antagonists and should not be directly extrapolated to this compound.

Formalin Test

The formalin test is a widely used model of tonic, localized inflammatory pain that assesses both acute nociceptive and persistent inflammatory pain responses.

-

Animals: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are habituated to the testing environment to minimize stress-induced analgesia.

-

Drug Administration: The test compound (e.g., a CCK2R antagonist) or vehicle is administered at various doses via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 50 µL of 5% formalin) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately following the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for a set period (e.g., 60 minutes). The observation period is typically divided into two phases:

-

Phase 1 (0-5 minutes): Represents acute, direct activation of nociceptors.

-

Phase 2 (15-60 minutes): Represents inflammatory pain mediated by central sensitization.

-

-

Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The percentage of inhibition of the pain response by the test compound is calculated relative to the vehicle-treated group.

The CCK2R antagonist Z-360 has been shown to have a dose-dependent inhibitory effect on the late phase of nociceptive responses in the formalin test in mice[2].

Table 2: Effect of Z-360 on Formalin-Induced Nociceptive Behavior (Illustrative)

| Treatment (Oral) | Dose (mg/kg) | Inhibition of Late Phase Response (%) | Reference |

| Z-360 | 30 | [Data not specified, but noted as dose-dependent] | [2] |

| Z-360 | 100 | [Data not specified, but noted as dose-dependent] | [2] |

| Z-360 | 300 | [Data not specified, but noted as dose-dependent] | [2] |

Hot Plate Test

The hot plate test is used to evaluate thermal nociception and is particularly sensitive to centrally acting analgesics.

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals: Mice or rats are used. A baseline latency to a thermal stimulus is determined for each animal before drug administration.

-

Drug Administration: The test compound or vehicle is administered.

-

Testing: At various time points after drug administration, the animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.

-

Data Analysis: The increase in latency to the nociceptive response after drug treatment compared to baseline is calculated. The percentage of the maximum possible effect (% MPE) is often determined.

Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain, where a normally non-painful stimulus is perceived as painful.

-

Animals and Model: A model of neuropathic pain is induced in rats or mice, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model.

-

Apparatus: Calibrated von Frey filaments of varying stiffness are used to apply a known force to the plantar surface of the hind paw.

-

Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

-

Testing: The filaments are applied perpendicularly to the plantar surface of the paw with sufficient force to cause the filament to bend. The 50% paw withdrawal threshold (PWT) is determined using a method such as the up-down method.

-

Drug Administration: The test compound or vehicle is administered, and the PWT is assessed at different time points.

-

Data Analysis: An increase in the PWT after drug administration indicates an anti-allodynic effect.

In a rat model of spinal cord injury-induced neuropathic pain, the CCK2R antagonist CI-988 has been shown to reduce mechanical allodynia[3].

Table 3: Effect of CI-988 on Mechanical Allodynia (Illustrative)

| Model | Treatment | Effect on Mechanical Allodynia | Reference |

| Spinal Cord Injury (Rat) | CI-988 (systemic or intrathecal) | Reduced allodynia | [3] |

| Diabetic Neuropathy (Mouse) | CI-988 (intrathecal) | Increased tail response latency in thermal hyperalgesia test | [3] |

Pharmacokinetics and Metabolism

An in vitro study using liver microsomes and tissue slices from different species (human, rat, dog, and rabbit) has shown that this compound is converted to at least 8 metabolites by rat and human liver microsomes. The main metabolites identified were M2, M5, and M6. Species-specific differences in the metabolic profile were observed[5]. Understanding the pharmacokinetic and metabolic profile of this compound is crucial for designing in vivo studies and for translating preclinical findings to humans.

Conclusion and Future Directions

This compound is a potent and selective CCK2R antagonist. The pro-nociceptive role of CCK2R in the central and peripheral nervous systems provides a strong rationale for investigating this compound as a potential analgesic. While direct evidence for the antinociceptive efficacy of this compound is currently lacking in the public domain, the data from other CCK2R antagonists in various preclinical pain models are encouraging.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the antinociceptive effects of this compound in rodent models of inflammatory, neuropathic, and visceral pain using the methodologies outlined in this guide.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Establishing the relationship between plasma concentrations of this compound and its analgesic effects.

-

Safety and toxicology studies: A thorough evaluation of the safety profile of this compound is necessary before it can be considered for clinical development for pain indications.

-

Clinical trials: If preclinical data are promising, well-designed clinical trials will be required to determine the efficacy and safety of this compound in patients with various pain conditions.

The development of novel, non-opioid analgesics is a critical unmet medical need. As a selective CCK2R antagonist, this compound represents a promising candidate that warrants further investigation for its potential role in pain management.

References

- 1. Enhanced Anti-Nociception by Novel Dual Antagonists for 5-HT2AR and mGluR5 in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

GV150013X: A Potential Therapeutic Avenue for Panic Disorders—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the cholecystokinin-2 receptor (CCK2R) as a target for panic disorder and the therapeutic potential of its antagonists. The specific compound GV150013X is identified as a potent CCK2R antagonist. However, detailed preclinical and clinical data for this compound are not publicly available at the time of this writing. Therefore, this guide utilizes data from other well-studied CCK2R antagonists to illustrate the therapeutic rationale, experimental evaluation, and underlying mechanisms. All data presented for compounds other than this compound should be considered illustrative of the drug class.

Introduction

Panic disorder is a severe anxiety disorder characterized by recurrent, unexpected panic attacks, which are sudden surges of intense fear or discomfort.[1][2] These attacks are accompanied by a range of debilitating physical and cognitive symptoms.[1][2] The neurobiology of panic disorder is complex and not fully elucidated, but a growing body of evidence implicates the cholecystokinin (B1591339) (CCK) system, particularly the cholecystokinin-2 receptor (CCK2R), as a key player in the pathophysiology of anxiety and panic.[3][4]

The neuropeptide cholecystokinin, acting through its CCK2 receptors in the brain, has been shown to exert potent anxiogenic (anxiety-producing) and panicogenic (panic-inducing) effects.[3][5] This has led to the hypothesis that blocking CCK2R with selective antagonists could represent a novel therapeutic strategy for the management of panic disorder.

This compound has been identified as a potent and selective antagonist for the CCK2R with a binding affinity (Ki) of 2.29 nM.[6] Its potential to attenuate central nervous system disorders, such as anxiety and panic disorder, makes it a compound of significant interest for further investigation.[6] This technical guide aims to provide a detailed overview of the therapeutic potential of this compound by examining the role of CCK2R in panic disorder, presenting preclinical data on representative CCK2R antagonists, outlining key experimental protocols for their evaluation, and visualizing the underlying signaling pathways.

The Role of the CCK2 Receptor in Panic Disorder

The CCK system is one of the most abundant neuropeptide systems in the brain. The CCK2 receptor is densely expressed in brain regions implicated in fear and anxiety, including the amygdala, hippocampus, and cerebral cortex.[5] Administration of CCK2R agonists, such as CCK-tetrapeptide (CCK-4) and pentagastrin, can reliably induce panic attacks in both healthy volunteers and individuals with panic disorder.[3] Furthermore, patients with panic disorder appear to be hypersensitive to the panicogenic effects of CCK2R agonists.[3]

Conversely, antagonism of the CCK2R is expected to produce anxiolytic (anxiety-reducing) and anti-panic effects. While early clinical trials with some CCK2R antagonists have yielded mixed results, often attributed to issues with pharmacokinetics and bioavailability, the therapeutic rationale remains strong.[3][4][7] The development of new, more potent, and brain-penetrant antagonists like this compound has renewed interest in this therapeutic target.

Quantitative Data on CCK2R Antagonists in Preclinical Models

Due to the limited public data on this compound, this section presents representative data from preclinical studies on other selective CCK2R antagonists in established animal models of anxiety. These models are crucial for assessing the anxiolytic potential of new chemical entities.

Table 1: Effects of CCK2R Antagonists in the Elevated Plus-Maze (EPM) Test

The Elevated Plus-Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

| Compound | Species | Dose | Route of Administration | % Increase in Time Spent in Open Arms | % Increase in Open Arm Entries | Reference |

| L-365,260 | Mouse | 1 - 1000 µg/kg | i.p. | Dose-dependent increase | Dose-dependent increase | [8] |

| PD-135,158 | Rat | 100 µg/kg | i.p. | Significant increase | Significant increase | [9] |

| LY225910 | Rat | Not specified | Not specified | Showed anxiolytic effects | Not specified | [5] |

Table 2: Effects of CCK2R Antagonists in the Light-Dark Box Test

The Light-Dark Box test is another common model for screening anxiolytic drugs. It is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment.

| Compound | Species | Dose | Route of Administration | % Increase in Time Spent in Light Compartment | Reference |

| L-365,260 | Rat | 1.0 and 5.0 mg/kg | i.p. | Significant increase | [9] |

| PD-135,158 | Rat | 100 µg/kg | i.p. | Significant increase | [9] |

Table 3: Effects of CCK2R Antagonists in the Fear Conditioning Test

Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event, leading to a fear response. This model is useful for studying the effects of drugs on the acquisition, consolidation, and expression of fear.

| Compound | Species | Effect on Freezing Behavior | Experimental Condition | Reference |

| PD-135,158 | Rat | Significant reduction | Administration before conditioned fear stress | [10] |

| CCKBR Knockout | Mouse | No effect | Global knockout | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation of compounds like this compound. Below are methodologies for key behavioral assays used to assess anxiolytic and anti-panic properties.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

-

The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a 5-minute period.

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.

-

Key parameters measured include:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test

Objective: To evaluate anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.

Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

Procedure:

-

Animals are habituated to the testing room.

-

The test compound or vehicle is administered prior to the test.

-

Each animal is placed in the center of the light compartment, facing away from the opening.

-

The animal is allowed to freely explore both compartments for a 5 to 10-minute period.

-

Behavior is recorded and analyzed.

-

Primary measures include:

-

Time spent in the light and dark compartments.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

The apparatus is cleaned between each animal.

Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Fear Conditioning Test

Objective: To assess the effect of a compound on the acquisition, consolidation, or expression of learned fear.

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock, a sound generator, and a video camera.

Procedure:

-

Habituation (Day 1): Animals are placed in the conditioning chamber and allowed to explore for a set period without any stimuli.

-

Conditioning (Day 2):

-

The test compound or vehicle is administered.

-

Animals are placed in the chamber.

-

A neutral conditioned stimulus (CS), typically an auditory tone, is presented, which co-terminates with a mild, aversive unconditioned stimulus (US), such as a footshock.

-

This pairing is repeated several times.

-

-

Contextual Fear Testing (Day 3):

-

Animals are returned to the same conditioning chamber without the presentation of the CS or US.

-

Freezing behavior (a fear response) is measured.

-

-

Cued Fear Testing (Day 4):

-

Animals are placed in a novel context (different from the conditioning chamber).

-

The CS (tone) is presented without the US.

-

Freezing behavior is measured.

-

A reduction in freezing behavior during the contextual or cued fear test indicates that the compound may interfere with the expression or consolidation of fear memory.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways associated with CCK2R activation and the logical workflow for preclinical evaluation of a CCK2R antagonist.

Caption: Proposed CCK2R signaling pathway in neurons leading to anxiety.

Caption: Preclinical evaluation workflow for a novel CCK2R antagonist.

Conclusion

The cholecystokinin-2 receptor represents a compelling and well-validated target for the development of novel therapeutics for panic disorder. The potent panicogenic effects of CCK2R agonists strongly support the hypothesis that antagonism of this receptor will have therapeutic benefits. This compound, with its high affinity for the CCK2R, is a promising candidate for further investigation.

While specific preclinical data for this compound are not yet in the public domain, the evidence from other selective CCK2R antagonists in established animal models of anxiety provides a strong rationale for its development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel CCK2R antagonists. Future research, including rigorous preclinical efficacy and safety studies, will be crucial to determine the full therapeutic potential of this compound as a treatment for panic disorder. The successful development of a potent and safe CCK2R antagonist could offer a much-needed new therapeutic option for individuals suffering from this debilitating condition.

References

- 1. Panic Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. oaskpublishers.com [oaskpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Cholecystokinin-Mediated Neuromodulation of Anxiety and Schizophrenia: A “Dimmer-Switch” Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholecystokinin-2 (CCK2) receptor-mediated anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bi-Directional Effect of Cholecystokinin Receptor-2 Overexpression on Stress-Triggered Fear Memory and Anxiety in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction between the Cholecystokinin and Endogenous Cannabinoid Systems in Cued Fear Expression and Extinction Retention - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: This technical guide reviews the therapeutic potential of Cholecystokinin-2 Receptor (CCK2R) antagonists in gastrin-related cancers. The specific compound GV150013X, also a CCK2R antagonist with a Ki of 2.29 nM, has been primarily investigated for central nervous system disorders, and publicly available data on its effects in oncology is currently unavailable. Therefore, this document will focus on the broader class of CCK2R antagonists, using the well-documented examples of Z-360 and Netazepide (YF476) to illustrate the mechanism of action, preclinical and clinical findings, and experimental methodologies.

Introduction

Gastrin and its precursor forms are established growth factors for various gastrointestinal and neuroendocrine tumors.[1][2] These peptides exert their mitogenic effects primarily through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[1][3] Overexpression of gastrin and CCK2R has been correlated with the progression of several malignancies, including gastric, pancreatic, and colorectal cancers, as well as neuroendocrine tumors.[1][4] This has positioned the CCK2R as a promising therapeutic target. By blocking the gastrin-CCK2R signaling axis, antagonists can inhibit tumor growth, induce apoptosis, and potentially enhance the efficacy of conventional chemotherapies. This guide provides a detailed examination of the preclinical and clinical evidence supporting the use of CCK2R antagonists in gastrin-dependent cancers.

Data Presentation: Efficacy of CCK2R Antagonists

The following tables summarize the key quantitative data from preclinical and clinical studies of the CCK2R antagonists Z-360 and Netazepide (YF476).

Table 1: Clinical Trial Data of Z-360 in Metastatic Pancreatic Cancer

| Trial Phase | Treatment Arm | N | Median Overall Survival (OS) | 1-Year Survival Rate | Hazard Ratio (HR) for OS vs. Placebo | Reference |

| Phase II | Gemcitabine (B846) + Z-360 (60 mg) | 42 | 8.5 months | 23.4% | 0.81 | [5][6] |

| Gemcitabine + Z-360 (120 mg) | 42 | 7.9 months | 23.1% | 0.85 | [5][6] | |

| Gemcitabine + Z-360 (240 mg) | 41 | 6.8 months | 18.6% | 1.01 | [5][6] | |

| Gemcitabine + Placebo | 42 | 7.2 months | 20.5% | - | [5][6] |

Table 2: Clinical Trial Data of Netazepide (YF476) in Type 1 Gastric Carcinoid Tumors

| Trial Design | N | Treatment Duration | Key Outcomes | Reference |

| Open-label, pilot | 8 | 12 weeks | Reduction in number and size of largest carcinoid in all patients; Normalization of serum Chromogranin A (CgA) | [7] |

| Long-term follow-up | 5 | Up to 12 months | Complete regression of all tumors in 3 of 5 patients; Reduction in tumor number from 13 to 5 and 14 to 3 in the other 2 patients | [8] |

Table 3: Preclinical Data for Z-360 in Pancreatic Cancer Models

| Model | Treatment | Outcome | Finding | Reference |

| MIA PaCa-2 xenograft | Z-360 | Tumor Weight | Significant reduction | [9] |

| Apoptosis (TUNEL) | Increased number of TUNEL-positive cells | [9] | ||

| Gene Expression | Suppression of anti-apoptosis factors (survivin, XIAP, Mcl-1) | [9] |

Table 4: Preclinical Data for Netazepide (YF476) in Gastric Carcinoid Models

| Model | Treatment | Outcome | Finding | Reference |

| Mastomys rodent model | Netazepide (YF476) | Tumor Development | Inhibition of ECL cell neoplasia (gastric carcinoid) | [8] |

| Tumor Growth | Reversal of the growth and development of existing gastric ECL cell carcinoids | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for evaluating CCK2R antagonists.

In Vitro Assays

-

Cell Lines:

-

Cell Viability and Proliferation Assays:

-

Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of the CCK2R antagonist in the presence or absence of gastrin. Cell viability is assessed using MTT or WST-1 assays after a defined incubation period (e.g., 48-72 hours).

-

Endpoint: Measurement of absorbance, which correlates with the number of viable cells.

-

-

Apoptosis Assays:

-

Methodology: Apoptosis can be quantified using several methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining: Detects DNA fragmentation in apoptotic cells.[9]

-

Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic pathway.[9]

-

Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

-

-

-

Gene Expression Analysis:

-

Methodology: Cells are treated with the CCK2R antagonist, and total RNA is extracted. Quantitative real-time PCR (qRT-PCR) is then performed to measure the expression levels of target genes, such as those involved in apoptosis (e.g., survivin, XIAP, Mcl-1).[9]

-

In Vivo Models

-

Animal Models:

-

Xenograft Models: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).[9]

-

Genetically Engineered Mouse Models (GEMMs): Mice that spontaneously develop tumors due to genetic modifications, such as hypergastrinemic INS-GAS mice, are valuable for studying carcinogenesis.[11][12][13]

-

-

Treatment and Monitoring:

-

Methodology: Once tumors are established, animals are randomized to receive the CCK2R antagonist (administered orally or via injection) or a vehicle control. Tumor growth is monitored regularly by caliper measurements or imaging techniques.

-

Endpoints: Tumor volume, tumor weight at the end of the study, and overall survival are key efficacy endpoints.

-

-

Immunohistochemistry (IHC):

-

Methodology: Tumors are harvested, fixed, and sectioned. IHC is then performed to assess protein expression and localization within the tumor microenvironment. This can include markers for proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis.

-

Mandatory Visualizations

Signaling Pathways

The binding of gastrin to its receptor, CCK2R, activates multiple downstream signaling pathways that promote cell proliferation, survival, and migration.[14][15]

Caption: Gastrin-CCK2R Signaling Cascade in Cancer Cells.

Experimental Workflow

The preclinical evaluation of a novel CCK2R antagonist typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical Workflow for CCK2R Antagonist Evaluation.

Conclusion

The gastrin-CCK2R signaling axis represents a clinically relevant target in a subset of gastrointestinal and neuroendocrine malignancies. CCK2R antagonists, such as Z-360 and Netazepide, have demonstrated promising anti-tumor activity in both preclinical models and clinical trials.[5][7][8][9] The data summarized in this guide highlights the potential of this therapeutic strategy to inhibit tumor growth and improve patient outcomes. Further research, including larger randomized controlled trials and the investigation of next-generation CCK2R antagonists, is warranted to fully elucidate the role of this drug class in the oncologist's armamentarium. While no specific cancer-related data for this compound is currently available, its high affinity for the CCK2R suggests that, should its development path turn towards oncology, it could be a compound of significant interest.

References

- 1. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrin and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]

- 10. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal Models to Study the Role of Long-Term Hypergastrinemia in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Models of Gastric Cancer [mdpi.com]

- 13. Review article: How useful are the rodent animal models of gastric adenocarcinoma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Cellular pathways affected by GV150013X treatment

An in-depth analysis of the publicly available scientific literature reveals no specific compound or drug with the designation "GV150013X." This identifier does not correspond to any known therapeutic agent or research molecule for which cellular pathways, quantitative data, or detailed experimental protocols have been published.

The lack of information prevents the creation of a technical guide or whitepaper as requested. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, are contingent upon the existence of primary research data.

It is possible that "this compound" is an internal, proprietary designation for a compound that is not yet disclosed in the public domain, a typographical error, or a hypothetical substance. Without access to internal documentation or published research, any attempt to delineate its effects on cellular pathways would be purely speculative and would not meet the standards of a scientific or technical document.

Therefore, no data, experimental protocols, or pathway diagrams can be provided for this compound at this time. Researchers, scientists, and drug development professionals seeking information on the cellular effects of a particular compound are advised to consult peer-reviewed scientific databases and literature using established nomenclature for the agent of interest.

Preclinical Profile of Gavestinel (GV150526): A Neuroprotective Glycine Site Antagonist

An In-depth Technical Review of Preclinical Data for Gavestinel (B117479) (GV150526), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site, demonstrates its neuroprotective potential in various animal models of ischemic stroke. This whitepaper provides a comprehensive overview of the key preclinical findings, including quantitative efficacy data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.

Gavestinel (formerly known as GV150013X and GV150526) emerged as a promising neuroprotective agent based on its targeted modulation of the NMDA receptor, a key player in the excitotoxic cascade following ischemic brain injury. Preclinical investigations have focused on its ability to mitigate neuronal damage in animal models of stroke, its pharmacokinetic profile, and its safety.

Quantitative Preclinical Data

The preclinical efficacy and receptor binding affinity of Gavestinel have been quantified across several studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Receptor Binding Affinity of Gavestinel (GV150526)

| Target | Radioligand | Preparation | Species | Ki (nM) |

| NMDA Receptor Glycine Site | [3H]-MDL105,519 | Adult forebrain membranes | Rat | 3.2[1] |

| NMDA Receptor Glycine Site | [3H]GV150526A | Cerebral cortical membranes | Rat | 0.8 (Kd)[2] |

| NR1-1a/NR2A Receptors | [3H]-MDL105,519 | Transfected mammalian cells | - | ~3-4 (Implied from 10-fold higher affinity than GV196,771A)[1] |

| NR1-1a/NR2B Receptors | [3H]-MDL105,519 | Transfected mammalian cells | - | ~3-4 (Implied from 10-fold higher affinity than GV196,771A)[1] |

Table 2: Neuroprotective Efficacy of Gavestinel (GV150526) in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Administration Time | Dose (mg/kg, i.v.) | Measurement Time Post-MCAO | Parameter | % Reduction vs. Control |

| Pre-ischemia | 3 | 24 hours | Infarct Volume (T2W MRI) | 84%[3] |

| Pre-ischemia | 3 | 24 hours | Infarct Volume (DW MRI) | 72%[3] |

| 6 hours post-ischemia | 3 | Not Specified | Infarct Volume (T2W MRI) | 48%[3] |

| 6 hours post-ischemia | 3 | Not Specified | Infarct Volume (DW MRI) | 45%[3] |

| Up to 6 hours post-ischemia | 3 | 24 hours | Infarct Volume (Histological) | Significant Reduction[4] |

Table 3: Preclinical Pharmacokinetic Parameters of Gavestinel (GV150526)

| Species | Route | Key Findings |

| Rat | Intravenous | Predominantly excreted in feces via bile; radioactivity in bile was mainly due to metabolites.[5] |

| Dog | Intravenous | Predominantly excreted in feces via bile; approximately 50% of radioactivity in bile was the parent compound.[5] |

Key Experimental Protocols

A central model in the preclinical evaluation of Gavestinel has been the Middle Cerebral Artery Occlusion (MCAO) model in rats, designed to mimic focal ischemic stroke in humans.

Middle Cerebral Artery Occlusion (MCAO) Model Protocol in Rats

This protocol provides a generalized overview based on standard methodologies often cited in the Gavestinel preclinical literature.

1. Animal Preparation:

-

Male Sprague-Dawley or Wistar rats are typically used.

-

Animals are anesthetized, often with isoflurane (B1672236) or a similar anesthetic agent.

-

Body temperature is maintained at a physiological level throughout the surgical procedure.

2. Surgical Procedure:

-

A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is carefully dissected and ligated distally.

-

A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

The occlusion is maintained for a predetermined period (e.g., 90 minutes for transient MCAO) before the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

3. Gavestinel Administration:

-

Gavestinel (GV150526) or a vehicle control is administered intravenously (i.v.) at specified doses and time points, either before or after the induction of ischemia.[3][4]

4. Assessment of Ischemic Damage:

-

Magnetic Resonance Imaging (MRI): T2-weighted (T2W) and diffusion-weighted (DW) imaging are used to quantify the volume of the ischemic lesion at various time points post-MCAO.[3]

-

Histological Analysis: After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which delineates the infarcted (pale) from the viable (red) tissue, allowing for the calculation of infarct volume.

-

Functional Assessment: Somatosensory evoked potentials (SEPs) can be recorded from the somatosensory cortex to assess the functional integrity of neuronal pathways. A reduction in SEP amplitude is indicative of ischemic damage, and the protective effect of Gavestinel can be quantified by the degree to which it preserves the SEP response.[4]

Mechanism of Action and Signaling Pathways

Gavestinel exerts its neuroprotective effects by acting as a selective antagonist at the glycine co-agonist binding site on the NMDA receptor. During an ischemic event, excessive glutamate (B1630785) is released into the synaptic cleft, leading to overactivation of NMDA receptors. This, in turn, results in a massive influx of calcium ions (Ca2+) into the neuron, triggering a cascade of neurotoxic events, including the activation of proteases and nucleases, generation of reactive oxygen species, and ultimately, neuronal cell death. By blocking the glycine site, Gavestinel allosterically inhibits NMDA receptor activation, thereby attenuating the downstream excitotoxic cascade.

Below are diagrams illustrating the proposed mechanism of action and the experimental workflow for evaluating Gavestinel's neuroprotective effects.

Caption: Mechanism of Gavestinel's neuroprotective action.

Caption: Experimental workflow for preclinical evaluation.

Toxicology and Safety

References

- 1. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glycine antagonist GV150526 protects somatosensory evoked potentials and reduces the infarct area in the MCAo model of focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism and excretion of the glycine antagonist GV150526A in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine antagonist (GV150526) in acute stroke: a multicentre, double-blind placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selective glycine antagonist gavestinel lacks phencyclidine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on GV150013X and its Impact on the Central Nervous System

Disclaimer: Initial searches for "GV150013X" did not yield a compound with this specific identifier. However, a closely related compound, GV150526 , has been identified in the scientific literature as a neuroprotective agent. This guide will focus on the known properties and central nervous system effects of GV150526, a glycine (B1666218) receptor antagonist. It is plausible that "this compound" is an internal or alternative designation for this compound or a related molecule within the same class.

Introduction

GV150526 is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system (CNS). Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of various neurological disorders, including stroke and traumatic brain injury. By modulating NMDA receptor activity, GV150526 has demonstrated significant neuroprotective effects in preclinical models.

Mechanism of Action

The primary mechanism of action for GV150526 is the blockade of the glycine co-agonist site on the NMDA receptor. Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate. By competitively inhibiting the binding of glycine, GV150526 reduces the overall activation of the NMDA receptor, thereby preventing excessive calcium influx into neurons. This cascade of events is crucial in mitigating the downstream pathways of excitotoxic cell death.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the neuroprotective effects of GV150526.

| Parameter | Value | Experimental Model | Reference |

| Neuroprotective Efficacy | |||

| Reduction in Infarct Volume | Significant | Focal ischemia in rats | [1] |

| Safety and Tolerability | |||

| Neuronal Vacuolization | Not induced at 200 mg/kg (i.v.) | Rat posterior cingulate/retrosplenial cortex | [1] |

| Learning Impairment (Morris Water Maze) | No impairment at 10 mg/kg or 60 mg/kg (p.o.) | Rats | [1] |

| Long-Term Potentiation (LTP) | |||

| Blockade of LTP | No blockade at 3 mg/kg (i.v.) | Rat perforant path-dentate gyrus | [1] |

Experimental Protocols

Focal Ischemia Model in Rats

-

Objective: To assess the neuroprotective activity of GV150526 in a model of stroke.

-

Methodology:

-

Anesthetize adult male rats.

-

Induce focal ischemia via middle cerebral artery occlusion (MCAO).

-

Administer GV150526 or a vehicle control intravenously at specified time points post-occlusion.

-

After a designated survival period, euthanize the animals and perfuse the brains.

-

Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride).

-

Quantify the infarct volume using image analysis software and compare between treated and control groups.[1]

-

Assessment of Neuronal Vacuolization

-

Objective: To determine if GV150526 causes neuronal vacuolization, a side effect observed with some NMDA receptor antagonists.

-

Methodology:

-

Administer a high dose of GV150526 (e.g., 200 mg/kg, i.v.) or a positive control (e.g., MK801) to rats.

-

After a specified time, perfuse and fix the brain tissue.

-

Process the posterior cingulate/retrosplenial cortex for histological examination.

-

Examine brain sections under a microscope for the presence of neuronal vacuoles.[1]

-

Morris Water Maze Test

-

Objective: To evaluate the effect of GV150526 on spatial learning and memory.

-

Methodology:

-

Administer GV150526 (e.g., 10 mg/kg or 60 mg/kg, p.o.) or a vehicle control to rats.

-

Train the rats in a Morris water maze, a circular pool filled with opaque water containing a hidden escape platform.

-

Record the time it takes for the rats to locate the platform (escape latency) over several trials and days.

-

Analyze the learning curves to compare the performance of treated and control animals.[1]

-

Visualizations

Signaling Pathway of GV150526 Neuroprotection

Caption: GV150526 inhibits the NMDA receptor, preventing excitotoxicity.

Experimental Workflow for Assessing Neuroprotective Efficacy

Caption: Workflow for evaluating GV150526's neuroprotective effects in a stroke model.

Conclusion

GV150526 demonstrates a promising profile as a neuroprotective agent. Its mechanism of action, targeting the glycine site of the NMDA receptor, allows for the modulation of excitotoxic pathways without inducing the adverse side effects commonly associated with other classes of NMDA receptor antagonists. Preclinical data indicate that GV150526 is effective in reducing ischemic brain damage and is well-tolerated, showing no evidence of neuronal vacuolization or cognitive impairment at neuroprotective doses.[1] These findings support the therapeutic potential of GV150526 for the treatment of acute neurological injuries such as stroke.

References

Methodological & Application

Application Notes and Protocols for GV150013X In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV150013X is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), with a Ki of 2.29 nM. It is investigated for its potential therapeutic effects in central nervous system disorders, particularly anxiety and panic disorders. The primary in vivo experimental model for evaluating the efficacy of this compound is the cholecystokinin-tetrapeptide (CCK-4)-induced anxiety model in rodents. This document provides a detailed overview of the experimental protocols and relevant data for in vivo studies involving this compound.

Mechanism of Action